molecular formula C14H10F3NO5 B6325634 4-Trifluoromethoxy-3'-methoxy-4'-nitro-diphenyl ether CAS No. 1357623-74-5

4-Trifluoromethoxy-3'-methoxy-4'-nitro-diphenyl ether

Cat. No.: B6325634
CAS No.: 1357623-74-5
M. Wt: 329.23 g/mol
InChI Key: TWMGTWCZDAGWES-UHFFFAOYSA-N
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Description

4-Trifluoromethoxy-3’-methoxy-4’-nitro-diphenyl ether is a synthetic chemical compound with the molecular formula C14H10F3NO5 and a molecular weight of 329.23 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metalation of the aromatic ring using tert-butyllithium, followed by carboxylation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced trifluoromethoxylation reagents and metalation techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Trifluoromethoxy-3’-methoxy-4’-nitro-diphenyl ether undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Quinones: From oxidation reactions.

    Amino derivatives: From reduction reactions.

    Substituted aromatic compounds: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

4-Trifluoromethoxy-3’-methoxy-4’-nitro-diphenyl ether has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Trifluoromethoxy-3’-methoxy-4’-nitro-diphenyl ether involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-substituted aromatic compounds, such as:

    3-Trifluoromethoxy-N-(trimethylsilyl)aniline: A compound with similar trifluoromethoxy substitution.

    4-(Trifluoromethoxy)anthranilic acid: Another compound with a trifluoromethoxy group.

Uniqueness

4-Trifluoromethoxy-3’-methoxy-4’-nitro-diphenyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxy-1-nitro-4-[4-(trifluoromethoxy)phenoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO5/c1-21-13-8-11(6-7-12(13)18(19)20)22-9-2-4-10(5-3-9)23-14(15,16)17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMGTWCZDAGWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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